
2-(Azetidin-1-yl)-5-formylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-1-yl)-5-formylbenzonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both azetidine and formyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under acidic conditions.
Industrial Production Methods: Industrial production of 2-(Azetidin-1-yl)-5-formylbenzonitrile may involve large-scale cycloaddition reactions followed by formylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azetidin-1-yl)-5-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(Azetidin-1-yl)-5-carboxybenzonitrile.
Reduction: 2-(Azetidin-1-yl)-5-hydroxymethylbenzonitrile.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-1-yl)-5-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-1-yl)-5-formylbenzonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-1-yl)-5-formylbenzonitrile can be compared with other azetidine derivatives:
Similar Compounds: 2-Azetidinone, 3-pyrrole-substituted 2-azetidinones, and azetidine-3-carboxylic acid.
Uniqueness: The presence of both the azetidine ring and the formyl group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other azetidine derivatives.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-(azetidin-1-yl)-5-formylbenzonitrile |
InChI |
InChI=1S/C11H10N2O/c12-7-10-6-9(8-14)2-3-11(10)13-4-1-5-13/h2-3,6,8H,1,4-5H2 |
InChI-Schlüssel |
IDZHSXWZHDQQNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=C(C=C(C=C2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)

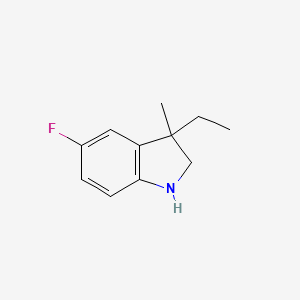
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
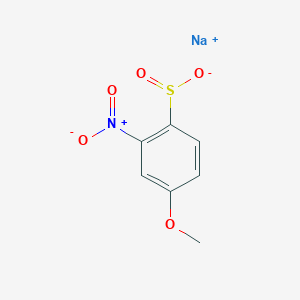
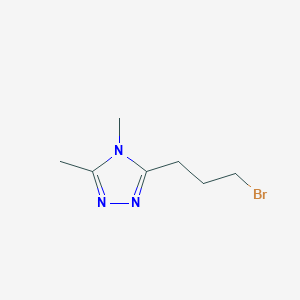
![([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene](/img/structure/B13204159.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)
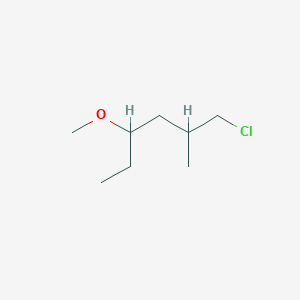
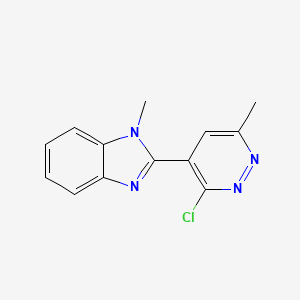
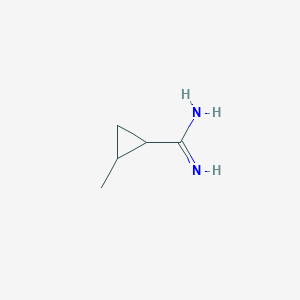
![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
